MEISi-1

Description

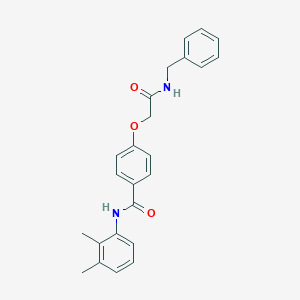

Structure

3D Structure

Properties

Molecular Formula |

C24H24N2O3 |

|---|---|

Molecular Weight |

388.5 g/mol |

IUPAC Name |

4-[2-(benzylamino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide |

InChI |

InChI=1S/C24H24N2O3/c1-17-7-6-10-22(18(17)2)26-24(28)20-11-13-21(14-12-20)29-16-23(27)25-15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,25,27)(H,26,28) |

InChI Key |

MNJQVNZAPZMEDA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=C3)C |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Inhibition of MEIS1: A Technical Guide to the Action of MEISi-1

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action for MEISi-1, a novel small molecule inhibitor of the Meis homeobox 1 (MEIS1) protein. Designed for researchers, scientists, and drug development professionals, this document details the molecular interactions, downstream cellular effects, and the experimental validation of this compound, offering a comprehensive resource for investigating MEIS1-driven pathologies.

Introduction: Targeting the MEIS1 Transcription Factor

Meis homeobox 1 (MEIS1) is a transcription factor belonging to the Three Amino Acid Loop Extension (TALE) family of homeodomain proteins. MEIS1 plays a critical role in normal developmental processes, including hematopoiesis, and its dysregulation is implicated in various malignancies, particularly acute myeloid leukemia (AML).[1] As a transcription factor, MEIS1 does not act alone; it forms heterodimeric and heterotrimeric complexes with other TALE proteins, such as those from the PBX and HOX families, to cooperatively bind DNA and regulate the expression of target genes.[1] This cooperative binding is essential for its function in both normal and cancerous cells.

The oncogenic potential of MEIS1, especially its role in promoting cell proliferation and inhibiting differentiation in leukemia, has made it an attractive target for therapeutic intervention.[1] this compound is a first-in-class small molecule inhibitor developed to directly target the MEIS1 protein, offering a promising tool to modulate its activity.[1]

Core Mechanism of Action: Direct Inhibition of the MEIS1 Homeodomain

The primary mechanism of action of this compound is the direct inhibition of the MEIS1 protein's DNA-binding function. This is achieved by targeting the highly conserved homeodomain of MEIS1.

-

Target Site: The MEIS1 protein contains a 62-amino acid homeodomain that is responsible for recognizing and binding to a specific DNA consensus sequence, "TGACAG".[2]

-

Inhibitory Action: this compound was identified through high-throughput in silico screening designed to find molecules that could dock into this homeodomain. By binding to this domain, this compound sterically hinders the interaction between MEIS1 and its target DNA sequence.

-

Disruption of Transcriptional Complex: This prevention of DNA binding effectively neutralizes the transcriptional activity of MEIS1 and its associated protein complexes (e.g., MEIS1/PBX/HOXA9). Consequently, the expression of MEIS1 target genes is downregulated.

The diagram below illustrates this inhibitory mechanism.

Downstream Cellular Consequences of MEIS1 Inhibition

By suppressing the transcriptional activity of MEIS1, this compound induces significant changes in cellular programming. The most well-documented effects are observed in hematopoietic stem cells (HSCs).

-

Downregulation of Target Genes: Treatment with this compound leads to the reduced expression of key MEIS1 target genes. These include hypoxia-inducible factors Hif-1α and Hif-2α, as well as several cyclin-dependent kinase inhibitors (CDKIs) like p21.

-

Modulation of HSC Activity: In the context of hematopoiesis, MEIS1 is a critical regulator of HSC quiescence. Inhibition of MEIS1 by this compound leads to the expansion and enhanced self-renewal of both murine and human HSCs ex vivo. This effect is valuable for potential applications in bone marrow transplantation and regenerative medicine.

Quantitative Analysis of this compound Potency

The efficacy of this compound has been quantified using in vitro reporter assays. These experiments demonstrate a significant and dose-dependent inhibition of MEIS1-mediated transcriptional activity.

| Compound | Target Reporter | Concentration (µM) | Inhibition (%) |

| This compound | MEIS-p21-Luciferase | 0.1 | Up to 90% |

| This compound | MEIS-HIF-Luciferase | 0.1 | Significant |

| MEISi-2 | MEIS-p21-Luciferase | 0.1 | Up to 90% |

| MEISi-2 | MEIS-HIF-Luciferase | 0.1 | Significant |

Table 1: Summary of the in vitro potency of this compound and its analog, MEISi-2, in luciferase reporter assays. The data shows strong inhibition of MEIS1's transcriptional activity at a low concentration.

Experimental Protocols for Inhibitor Validation

The discovery and validation of this compound involved a multi-step process, beginning with computational screening and followed by rigorous experimental verification.

MEIS1 Luciferase Reporter Assay Protocol

This assay quantitatively measures the ability of this compound to inhibit MEIS1-driven gene transcription.

-

Cell Culture and Transfection: HEK293T cells are cultured in standard DMEM. Cells are seeded in 24-well plates and co-transfected using a suitable transfection reagent with the following plasmids:

-

MEIS-Luciferase Reporter Plasmid (containing tandem TGACAG binding sites upstream of a luciferase gene, e.g., p21-pGL2 or Hif-pGL2).

-

MEIS1 Expression Plasmid (e.g., pCMV-SPORT6-Meis1).

-

Internal Control Plasmid (e.g., pCMV-LacZ or a Renilla luciferase vector) for normalization of transfection efficiency.

-

-

Compound Treatment: 24 hours post-transfection, the culture medium is replaced with fresh medium containing this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) or a DMSO vehicle control.

-

Lysis and Luminescence Measurement: After 48 hours of incubation with the compound, cells are washed with PBS and lysed using a suitable lysis buffer.

-

Data Analysis: The lysate is transferred to a luminometer plate, and luciferase substrate is added. Luminescence is measured immediately. The firefly luciferase signal is normalized to the signal from the internal control. The percentage of inhibition is calculated relative to the DMSO-treated control.

Ex Vivo Hematopoietic Stem Cell (HSC) Expansion Protocol

This assay assesses the functional effect of this compound on primary stem cells.

-

HSC Isolation: Hematopoietic stem and progenitor cells are isolated from murine bone marrow (Lineage-negative, Lin-) or human sources like umbilical cord blood (CD34+).

-

Cell Culture: Isolated cells are cultured in a serum-free expansion medium (e.g., StemSpan™) supplemented with a cytokine cocktail and this compound (e.g., 1 µM) or DMSO control.

-

Expansion Period: Cells are incubated for 7 days at 37°C with 5% CO₂.

-

Analysis of Expansion: After the culture period, cells are harvested and analyzed:

-

Flow Cytometry: Cells are stained with fluorescently-conjugated antibodies against HSC surface markers (e.g., c-Kit, Sca1, CD34, CD133) to quantify the expansion of specific stem and progenitor populations.

-

Colony Forming Unit (CFU) Assay: A fraction of the expanded cells is plated in a methylcellulose-based medium to assess their ability to form hematopoietic colonies (e.g., CFU-GEMM, BFU-E), which serves as an in vitro surrogate for self-renewal capacity.

-

Conclusion and Future Perspectives

This compound represents a significant advancement in the ability to pharmacologically probe and inhibit the function of the MEIS1 transcription factor. Its direct, homeodomain-targeted mechanism of action provides a specific means to disrupt MEIS1-dependent transcriptional programs. The resulting downregulation of key target genes and the induction of HSC expansion highlight its potential utility both as a research tool and as a basis for developing novel therapeutics for hematological disorders and cancers where MEIS1 is a key driver. Further studies will be crucial to explore its efficacy and safety in preclinical and clinical settings.

References

MEISi-1: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid Ecotropic Viral Integration Site 1 (MEIS1) is a homeodomain transcription factor that plays a critical role in normal development, hematopoiesis, and the pathogenesis of various cancers, particularly acute myeloid leukemia (AML).[1][2] Its function as a transcriptional regulator, often in complex with other proteins such as HOXA9 and PBX, makes it an attractive target for therapeutic intervention.[1][3] This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of MEISi-1, a first-in-class small molecule inhibitor of MEIS1.

Discovery and Development

The discovery of this compound was the result of a targeted drug discovery program aimed at identifying small molecules that could directly inhibit the function of the MEIS1 protein.

In Silico Screening

The development of this compound began with a high-throughput in silico screening of over a million druggable small molecules.[4] This computational approach targeted the highly conserved homeodomain of MEIS proteins, the region responsible for DNA binding. The screening process was designed to identify compounds with a high affinity for the MEIS1 homeodomain, specifically at the site of DNA interaction, with the goal of preventing the protein from binding to its consensus DNA sequence (TGACAG). The in silico screening also included predictions for cytotoxicity and cardiotoxicity to select for lead candidates with favorable safety profiles.

Figure 1: High-level workflow for the discovery of this compound.

In Vitro Validation

Following the in silico screening, promising candidates, including the precursor to this compound, underwent rigorous in vitro validation. The primary assay used was a MEIS-dependent luciferase reporter assay. In this system, the expression of the luciferase enzyme is driven by a promoter containing MEIS1 binding sites. Inhibition of MEIS1's ability to bind to this promoter results in a quantifiable decrease in luciferase activity. This compound demonstrated a significant and dose-dependent inhibition of the MEIS-luciferase reporter, with up to 90% inhibition observed at a concentration of 0.1 µM.

Mechanism of Action

This compound is a direct inhibitor of the MEIS1 protein. Its primary mechanism of action is the disruption of the interaction between the MEIS1 homeodomain and its DNA target sequence. By occupying the DNA-binding pocket of the homeodomain, this compound prevents the transcriptional activation of MEIS1 target genes. This targeted inhibition has been shown to have significant downstream effects on various cellular processes.

Signaling Pathways

MEIS1 does not function in isolation but rather as part of a larger protein complex, most notably with HOXA9 and PBX proteins. This trimeric complex is a potent oncogenic driver in several cancers, particularly in MLL-rearranged leukemias. This compound's inhibition of MEIS1 disrupts the formation and/or function of this critical complex, leading to the downregulation of their target genes.

Key downstream pathways affected by this compound include:

-

Hypoxia Signaling: MEIS1 is a known transcriptional regulator of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and HIF-2α. These factors are critical for cellular adaptation to low oxygen conditions and are often implicated in cancer progression and therapy resistance. By inhibiting MEIS1, this compound leads to the downregulation of HIF-1α and HIF-2α.

-

Cell Cycle Regulation: MEIS1 has been shown to regulate the expression of several cyclin-dependent kinase inhibitors (CDKIs), including p15, p16, and p21. These proteins act as brakes on the cell cycle, and their dysregulation is a hallmark of cancer. This compound can modulate the expression of these critical cell cycle regulators.

Figure 2: Simplified MEIS1 signaling pathway and the inhibitory action of this compound.

Preclinical Data

The preclinical development of this compound has involved a range of in vitro and in vivo studies to characterize its efficacy and potential therapeutic applications.

In Vitro Efficacy

The anti-proliferative and pro-apoptotic effects of a MEIS inhibitor, MEISi-2, which is structurally related to this compound, have been evaluated in various cancer cell lines. A correlation was observed between the levels of MEIS1/2/3 proteins in prostate cancer cells and the IC50 values of the MEIS inhibitor. MEISi decreased the viability of PC-3, DU145, 22Rv-1, and LNCaP prostate cancer cells.

| Cell Line | Cancer Type | MEIS Protein Expression | IC50 (µM) |

| PC-3 | Prostate Cancer | High | Data not available |

| DU145 | Prostate Cancer | Moderate | Data not available |

| 22Rv-1 | Prostate Cancer | Moderate | Data not available |

| LNCaP | Prostate Cancer | Low | Data not available |

| Table 1: In Vitro Efficacy of MEISi in Prostate Cancer Cell Lines. Note: While a correlation between MEIS expression and IC50 was reported, specific values were not provided in the reviewed literature. |

In Vivo Efficacy

In vivo studies in mice have demonstrated that this compound is effective at modulating hematopoietic stem cell (HSC) activity. Intraperitoneal injections of this compound in BALB/c mice led to an induced HSC content in the bone marrow and downregulation of MEIS target gene expression. Furthermore, a MEIS inhibitor was tested in PC-3 and 22Rv1 prostate cancer xenograft models in SCID mice to assess its ability to block in vivo tumor growth and metastasis.

| Animal Model | Cancer Type | Treatment | Outcome |

| BALB/c Mice | N/A (HSC expansion) | 1 µM this compound (i.p.) | Increased HSC content in bone marrow, downregulation of MEIS target genes |

| SCID Mice | Prostate Cancer (PC-3 xenograft) | MEISi | Assessment of tumor growth and metastasis |

| SCID Mice | Prostate Cancer (22Rv1 xenograft) | MEISi | Assessment of tumor growth and metastasis |

| Table 2: Summary of In Vivo Studies with this compound and related MEIS inhibitors. |

Experimental Protocols

MEIS-Luciferase Reporter Assay

This assay is fundamental for quantifying the inhibitory activity of compounds against MEIS1.

Objective: To measure the dose-dependent inhibition of MEIS1 transcriptional activity by this compound.

Materials:

-

HEK293T cells

-

MEIS-luciferase reporter plasmid (containing MEIS binding sites upstream of the luciferase gene)

-

pCMV-SPORT6-Meis1 expression plasmid

-

pCMV-LacZ or other suitable internal control plasmid

-

Transfection reagent

-

This compound at various concentrations

-

DMSO (vehicle control)

-

Luciferase assay reagent (e.g., Promega Dual-Glo)

-

Luminometer

Procedure:

-

Seed HEK293T cells in a 96-well plate.

-

Co-transfect the cells with the MEIS-luciferase reporter plasmid, the pCMV-SPORT6-Meis1 plasmid, and the internal control plasmid using a suitable transfection reagent.

-

After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or DMSO as a control.

-

Incubate the cells for an additional 48 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Normalize the luciferase activity to the internal control to account for variations in transfection efficiency and cell number.

-

Calculate the percentage of inhibition relative to the DMSO control.

Figure 3: Workflow for the MEIS-luciferase reporter assay.

Colony-Forming Unit (CFU) Assay

This assay is used to assess the impact of this compound on the proliferation and differentiation of hematopoietic progenitor cells.

Objective: To determine the effect of this compound on the colony-forming ability of murine hematopoietic progenitor cells.

Materials:

-

Murine lineage-negative (Lin-) hematopoietic progenitor cells

-

This compound (e.g., 1 µM)

-

DMSO (vehicle control)

-

Hematopoietic stem cell expansion medium

-

Methylcellulose-based medium (e.g., MethoCult™ GF M3434)

-

6-well plates

-

Incubator (37°C, 5% CO2)

-

Inverted microscope

Procedure:

-

Isolate Lin- cells from murine bone marrow.

-

Culture 30,000 Lin- cells per well in a 96-well plate with hematopoietic stem cell expansion medium containing either 1 µM this compound or DMSO.

-

Expand the cells for 7 days.

-

Harvest and count the cells.

-

Plate 20,000 of the expanded cells per well in a 6-well plate containing methylcellulose-based medium.

-

Incubate the plates for 12 days at 37°C and 5% CO2.

-

Quantify the number and type of colonies (e.g., CFU-GEMM, CFU-G/M, BFU-E) under an inverted microscope.

Conclusion

This compound represents a promising new class of targeted therapies that directly inhibit the transcriptional activity of the MEIS1 oncoprotein. Its discovery through a rational, structure-based in silico approach, followed by rigorous in vitro and in vivo validation, highlights the power of modern drug discovery platforms. The ability of this compound to disrupt the oncogenic MEIS1-HOXA9-PBX complex and modulate key downstream signaling pathways provides a strong rationale for its further development as a therapeutic agent for leukemias and potentially other cancers where MEIS1 is a key driver of the disease. Further studies are warranted to fully elucidate its clinical potential, including more detailed pharmacokinetic and toxicology assessments and efficacy studies in a broader range of preclinical cancer models.

References

- 1. MEIS1 in Hematopoiesis and Cancer. How MEIS1-PBX Interaction Can Be Used in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MEIS1 and its potential as a cancer therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dangerous liaisons: cooperation between Pbx3, Meis1 and Hoxa9 in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Small Molecule MEIS Inhibitors that modulate HSC activity - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MEIS1 in Hematopoietic Stem Cell Self-Renewal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The homeobox transcription factor MEIS1 is a critical regulator of hematopoietic stem cell (HSC) biology, playing a pivotal role in maintaining the self-renewal capacity of these multipotent cells. Its expression is highest in HSCs and declines as differentiation proceeds. Dysregulation of MEIS1 expression is implicated in certain leukemias, highlighting its importance in both normal and malignant hematopoiesis. This technical guide provides an in-depth overview of the molecular mechanisms by which MEIS1 governs HSC self-renewal, details key experimental protocols for its study, and presents quantitative data to support the current understanding of its function.

Core Mechanisms of MEIS1 in HSC Self-Renewal

MEIS1 orchestrates HSC self-renewal through a multi-faceted approach involving the regulation of quiescence, metabolic programming, and the oxidative stress response. It often functions in concert with other transcription factors, notably PBX1 and various HOX proteins, to modulate the expression of a vast network of downstream target genes.[1][2]

Maintenance of Quiescence

A key function of MEIS1 is to preserve the quiescent state of long-term HSCs (LT-HSCs), a critical feature for preventing their exhaustion and maintaining the hematopoietic progenitor pool over an organism's lifetime.[1] Deletion of Meis1 leads to a significant loss of quiescence, with a higher proportion of HSCs entering the cell cycle.[1]

Regulation of Metabolism and Oxidative Stress

MEIS1 plays a crucial role in the metabolic programming of HSCs, favoring a glycolytic state characteristic of quiescent cells residing in the hypoxic bone marrow niche.[3] This is primarily achieved through the transcriptional regulation of hypoxia-inducible factors, Hif-1α and Hif-2α.

-

Hif-1α: MEIS1 directly promotes the expression of Hif-1α, a master regulator of the hypoxic response that shifts cellular metabolism from oxidative phosphorylation towards glycolysis. This metabolic switch minimizes the production of reactive oxygen species (ROS), thereby protecting HSCs from oxidative damage and subsequent exhaustion.

-

Hif-2α: MEIS1 also regulates the expression of Hif-2α, which is involved in antioxidant defense mechanisms.

Loss of MEIS1 results in decreased levels of both Hif-1α and Hif-2α, leading to a metabolic shift towards mitochondrial respiration, increased ROS production, and ultimately, apoptosis and functional impairment of HSCs.

Quantitative Data on MEIS1 Function in HSCs

The following tables summarize key quantitative data from studies investigating the role of MEIS1 in HSC self-renewal.

Table 1: Effect of Meis1 Deletion on Hematopoietic Stem Cell Populations

| Parameter | Control | Meis1-deficient | Fold Change/Percentage Change | Reference |

| Long-Term HSCs (LT-HSCs) (% of Lin⁻c-kit⁺sca-1⁺CD48⁻CD150⁺) | 0.037% | 0.012% | ~67.6% decrease | |

| LT-HSC Frequency in Bone Marrow | 0.002% | 0.0092% | 4.5-fold increase (initial expansion) | |

| Colony Forming Units (per 10,000 BM cells) | ~120 | ~60 | ~50% decrease |

Table 2: Impact of Meis1 Deletion on HSC Cell Cycle Status

| Cell Cycle Phase | Control LT-HSCs | Meis1-deleted LT-HSCs | Change | Reference |

| G₀ (Quiescent) | 81.75% ± 3.25% | 56.10% ± 0.873% | Significant decrease | |

| G₁ | Not specified | Increased | Significant increase | |

| BrdU Incorporation | 36.33% ± 3.02% | 53% ± 4.14% | Significant increase |

Table 3: Chimerism in Competitive Repopulation Assays Following Meis1 Deletion

| Time Point | Control Group Chimerism | Meis1-deleted Group Chimerism | Reference |

| 4 weeks post-transplantation | ~80% | ~80% | |

| 16 weeks post-transplantation | Maintained | < 10% |

Signaling Pathways

The signaling network governed by MEIS1 in HSCs is central to their self-renewal capacity. The following diagram illustrates the key interactions.

Caption: MEIS1 signaling pathway in HSC self-renewal.

Experimental Protocols

Competitive Hematopoietic Stem Cell Transplantation Assay

This assay is the gold standard for assessing the functional capacity of HSCs. It evaluates the ability of a test population of HSCs to reconstitute the hematopoietic system of a lethally irradiated recipient mouse in the presence of a competitor cell population.

Methodology:

-

Recipient Preparation: Lethally irradiate recipient mice (e.g., CD45.1 congenic strain) to ablate their endogenous hematopoietic system. A typical dose is a split dose of 9.5 Gy.

-

Donor Cell Preparation:

-

Harvest bone marrow cells from both the test (e.g., Meis1-deficient, CD45.2) and competitor (wild-type, CD45.1/CD45.2) donor mice.

-

Prepare single-cell suspensions.

-

-

Cell Mixing and Injection:

-

Mix a defined number of test donor cells with a defined number of competitor cells. For example, transplant 150 Lin⁻Sca1⁺Kit⁺Flk2⁻CD34⁻ HSCs from Meis1⁻/⁻ mice (CD45.2) along with 1 x 10⁵ competitor bone marrow cells (CD45.1) into each recipient.

-

Inject the cell mixture intravenously (e.g., via the retro-orbital sinus) into the irradiated recipients.

-

-

Monitoring and Analysis:

-

At various time points post-transplantation (e.g., 4, 8, 12, and 16 weeks), collect peripheral blood from the recipient mice.

-

Perform flow cytometry to determine the percentage of donor-derived cells (chimerism) in different hematopoietic lineages (e.g., myeloid, B-cell, T-cell) by distinguishing between the CD45.1 and CD45.2 markers.

-

At the experimental endpoint, harvest bone marrow and spleen to analyze chimerism in the HSC and progenitor compartments.

-

-

Secondary Transplantation (Optional): To assess the long-term self-renewal capacity, bone marrow from primary recipients can be transplanted into secondary irradiated recipients.

Cell Cycle Analysis using Hoechst 33342 and Pyronin Y Staining

This method allows for the distinction between quiescent (G₀) and cycling (G₁, S, G₂/M) cell populations based on their DNA and RNA content.

Methodology:

-

Cell Preparation:

-

Harvest bone marrow cells and prepare a single-cell suspension.

-

Enrich for HSCs or hematopoietic stem and progenitor cells (HSPCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS). For example, enrich for Sca-1⁺ cells.

-

-

Surface Marker Staining: Stain the cells with antibodies against surface markers to identify the specific HSC population of interest (e.g., Lin⁻, c-Kit⁺, Sca-1⁺, CD48⁻, CD150⁺ for LT-HSCs).

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing to prevent clumping. Incubate at -20°C for at least one hour.

-

Staining:

-

Wash the fixed cells with a suitable buffer (e.g., HBSS+).

-

Resuspend the cells in a staining solution containing Hoechst 33342 (e.g., 2 µg/ml) and Pyronin Y (e.g., 4 µg/ml).

-

Incubate for at least one hour at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Acquire the stained cells on a flow cytometer equipped with UV and blue lasers.

-

Hoechst 33342 fluorescence (DNA content) is measured in the blue channel, and Pyronin Y fluorescence (RNA content) is measured in the yellow-green/orange channel.

-

Gate on the specific HSC population based on their surface markers.

-

Analyze the cell cycle distribution by plotting Hoechst 33342 versus Pyronin Y fluorescence. G₀ cells will have a 2n DNA content and low RNA content, while G₁ cells will have a 2n DNA content and higher RNA content. S and G₂/M phase cells will have >2n DNA content.

-

Conclusion

MEIS1 is an indispensable transcription factor for the maintenance of hematopoietic stem cell self-renewal. Its intricate regulation of cellular quiescence, metabolism, and the oxidative stress response, primarily through the Hif-1α and Hif-2α signaling axes, ensures the long-term integrity of the hematopoietic system. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the multifaceted roles of MEIS1 and to explore its potential as a therapeutic target in hematological disorders. A deeper understanding of the MEIS1-driven regulatory network will be instrumental in developing novel strategies for HSC expansion and for the treatment of hematological malignancies.

References

MEIS1 Transcription Factor: A Pivotal Player in the Pathogenesis of Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Myeloid ecotropic insertion site 1 (MEIS1) is a homeodomain-containing transcription factor belonging to the three-amino-acid loop extension (TALE) superclass. While playing a crucial role in normal hematopoiesis and embryonic development, its aberrant expression has been identified as a key driver in the pathogenesis of various hematological malignancies, particularly acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the function of MEIS1 in leukemia, focusing on its molecular mechanisms, key protein interactions, and downstream signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapeutic strategies targeting leukemia.

Core Function of MEIS1 in Leukemogenesis

MEIS1 is a potent oncogene that collaborates with other transcription factors to drive leukemogenesis. Its function is multifaceted, impacting cell proliferation, survival, and the maintenance of leukemia stem cells (LSCs). A hallmark of MEIS1-driven leukemia is its strong cooperativity with HOX family transcription factors, particularly HOXA9.

The MEIS1-HOXA9-PBX Trimeric Complex: A Central Oncogenic Driver

In leukemic cells, MEIS1 forms a trimeric complex with another TALE homeodomain protein, PBX, and a HOX protein, most notably HOXA9.[1][2][3][4][5] This complex is a central driver of the leukemic transcriptional program.

-

Formation and Function: MEIS1 and PBX proteins form a heterodimer that exhibits enhanced DNA-binding affinity and specificity compared to either protein alone. This dimer then recruits a HOX protein, such as HOXA9, to form a stable trimeric complex on the DNA. This trimeric complex is critical for the transcriptional activation of a wide array of target genes that promote leukemogenesis.

-

Synergistic Action: While HOXA9 alone can immortalize hematopoietic progenitors, it is the co-expression of MEIS1 that is essential to induce a full-blown leukemic phenotype and accelerate the onset of the disease. This synergy is attributed to the ability of the trimeric complex to regulate a broader and more potent set of downstream targets.

Role in Leukemia Stem Cells (LSCs)

MEIS1 plays a critical role in the biology of leukemia stem cells (LSCs), which are a subpopulation of leukemic cells responsible for disease initiation, maintenance, and relapse. Overexpression of MEIS1 is associated with the expansion of the LSC pool and the promotion of their self-renewal properties. This function is intrinsically linked to its ability to regulate genes involved in stem cell maintenance and to suppress differentiation programs.

Downstream Signaling and Key Molecular Targets

The oncogenic activity of MEIS1 is mediated through the transcriptional regulation of a diverse set of downstream target genes. These targets are involved in crucial cellular processes such as proliferation, survival, and metabolism.

Key Downstream Targets of MEIS1 in Leukemia:

| Target Gene | Function in Leukemia | Reference(s) |

| FLT3 | A receptor tyrosine kinase frequently mutated in AML. MEIS1 directly upregulates its expression, promoting cell proliferation and survival. | |

| MYC | A proto-oncogene that drives cell cycle progression and proliferation. MEIS1 is a key upstream regulator of MYC expression in leukemia. | |

| BCL2 | An anti-apoptotic protein. The MEIS1/HOXA9 complex can upregulate BCL2, contributing to the survival of leukemic cells. | |

| Cyclin D3 (CCND3) | A key regulator of the G1/S phase transition in the cell cycle. MEIS1 directly activates its transcription, promoting cell cycle progression. | |

| SCUBE1 | A secreted protein that promotes the activation of the FLT3-LYN signaling axis, contributing to the initiation and maintenance of MLL-rearranged AML. | |

| Genes involved in Ribosomal Biogenesis | MEIS1 stimulates the transcription of genes involved in ribosome production, supporting the high metabolic demands of rapidly proliferating cancer cells. |

Data Presentation: Quantitative Insights into MEIS1 Function

The following tables summarize key quantitative data regarding the expression and functional impact of MEIS1 in leukemia.

Table 1: MEIS1 Expression in Acute Myeloid Leukemia (AML)

| Patient Cohort | Percentage with High MEIS1 Expression | Associated Outcome | Reference(s) |

| Newly diagnosed AML patients (without MLL abnormality) | 67.4% (64 out of 95) | Resistance to conventional chemotherapy | |

| Pediatric AML with KMT2A rearrangements | High | Poor prognosis | |

| Pediatric AML with NUP98 rearrangements | High | Poor prognosis | |

| Pediatric AML with NPM1 mutations | High | - |

Table 2: Effects of MEIS1 Knockdown or Inhibition on Leukemia Cells

| Cell Line/Model | Effect of MEIS1 Knockdown/Inhibition | Quantitative Measurement | Reference(s) |

| Human leukemia cells (RS4-11 and SEMK2) | Reduced cell growth | 50-70% reduction at 5 days post-infection | |

| Murine MLL-AF9 leukemia cells (4166) | Reduced cell growth | 58-88% reduction at 5 days post-transduction | |

| Murine Mll-AF9 leukemia cells | Increased apoptosis | 6- to 7-fold increase | |

| Murine Mll-AF9 leukemia cells | G0/G1 cell cycle arrest | Increase in the proportion of G0/G1 nuclei | |

| K562 cells | Loss of quiescence and induced apoptosis | Significant increase in apoptotic cells | |

| MEIS-luciferase reporter assay | Inhibition of MEIS1 transcriptional activity | Up to 90% inhibition with MEISi-1 and MEISi-2 at 0.1 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study MEIS1 function in leukemia.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for MEIS1

This protocol is designed to identify the genome-wide binding sites of MEIS1 in leukemia cells.

-

Cell Cross-linking:

-

Harvest approximately 10-20 million leukemia cells per immunoprecipitation.

-

Resuspend cells in 10 ml of fresh culture medium.

-

Add formaldehyde (B43269) to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle rotation to cross-link proteins to DNA.

-

Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.

-

Wash the cells twice with ice-cold PBS.

-

-

Cell Lysis and Chromatin Shearing:

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Sonication is then performed to shear the chromatin into fragments of 200-500 base pairs. The optimal sonication conditions should be empirically determined for each cell line and sonicator.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for MEIS1.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.

-

-

Elution and Reverse Cross-linking:

-

Elute the immunoprecipitated complexes from the beads using an elution buffer.

-

Reverse the protein-DNA cross-links by incubating at 65°C overnight with the addition of NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and proteins.

-

-

DNA Purification and Library Preparation:

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

Prepare a sequencing library from the purified ChIP DNA according to the manufacturer's instructions for the sequencing platform to be used.

-

-

Sequencing and Data Analysis:

-

Sequence the prepared library using a next-generation sequencing platform.

-

Align the sequencing reads to the reference genome and perform peak calling to identify regions of MEIS1 enrichment.

-

Co-immunoprecipitation (Co-IP) for MEIS1-HOXA9 Interaction

This protocol is used to demonstrate the physical interaction between MEIS1 and HOXA9 in leukemia cells.

-

Cell Lysis:

-

Harvest leukemia cells and wash with ice-cold PBS.

-

Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Pre-clearing:

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to minimize non-specific binding.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an antibody specific for MEIS1 (the "bait" protein) overnight at 4°C with gentle rotation. A control immunoprecipitation should be performed using a non-specific IgG antibody.

-

Add Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with Co-IP lysis buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the immunoprecipitated proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against HOXA9 (the "prey" protein) to detect its presence in the MEIS1 immunoprecipitate.

-

The membrane should also be probed with an antibody against MEIS1 to confirm the successful immunoprecipitation of the bait protein.

-

Luciferase Reporter Assay for MEIS1 Transcriptional Activity

This assay is used to quantify the ability of MEIS1 to activate the transcription of a target gene.

-

Plasmid Constructs:

-

Clone the promoter or a specific regulatory region of a putative MEIS1 target gene upstream of a luciferase reporter gene in a suitable vector.

-

A control vector with a minimal promoter or a mutated MEIS1 binding site should also be prepared.

-

An expression vector for MEIS1 is also required.

-

-

Cell Transfection:

-

Co-transfect a suitable cell line (e.g., HEK293T) with the luciferase reporter construct, the MEIS1 expression vector (or an empty vector control), and a Renilla luciferase vector (for normalization of transfection efficiency).

-

-

Cell Lysis and Luciferase Measurement:

-

After 24-48 hours of incubation, lyse the cells using a passive lysis buffer.

-

Measure the firefly luciferase activity in the cell lysate using a luminometer.

-

Measure the Renilla luciferase activity for normalization.

-

-

Data Analysis:

-

Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal.

-

Compare the relative luciferase activity in cells overexpressing MEIS1 to that in control cells to determine the effect of MEIS1 on the transcriptional activity of the target gene promoter.

-

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows involving MEIS1 in leukemia.

Caption: Formation of the oncogenic MEIS1-PBX-HOXA9 trimeric complex.

Caption: Key downstream targets and signaling pathways of MEIS1 in leukemia.

Caption: Experimental workflow for MEIS1 Chromatin Immunoprecipitation (ChIP-seq).

Conclusion

MEIS1 is a critical transcription factor in the initiation and maintenance of leukemia, particularly in subtypes characterized by MLL rearrangements and high HOXA9 expression. Its central role in forming a potent oncogenic trimeric complex with PBX and HOX proteins, and its subsequent regulation of key downstream targets involved in proliferation, survival, and stem cell function, make it an attractive therapeutic target. The detailed experimental protocols provided in this guide offer a foundation for further research into the intricate molecular mechanisms of MEIS1 and for the development of novel inhibitors to combat this devastating disease. A deeper understanding of the MEIS1 regulatory network will undoubtedly pave the way for more effective and targeted therapies for leukemia patients.

References

- 1. Meis1 is an essential and rate-limiting regulator of MLL leukemia stem cell potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Meis1 is an essential and rate-limiting regulator of MLL leukemia stem cell potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MEIS1 and its potential as a cancer therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MEIS1 regulates an HLF–oxidative stress axis in MLL-fusion gene leukemia - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Effect of MEISi-1 on MEIS1-HOX Protein Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate dance of protein-protein interactions governs a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer. The interaction between the Myeloid Ecotropic Viral Integration Site 1 (MEIS1) homeobox protein and members of the HOX family of transcription factors is a critical driver in the pathogenesis of certain leukemias. This technical guide provides an in-depth exploration of MEISi-1, a small molecule inhibitor of MEIS1, and its effect on the crucial MEIS1-HOX protein interaction. We will delve into the quantitative data available, detail relevant experimental protocols, and visualize the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to therapeutically target this key oncogenic interaction.

Introduction to the MEIS1-HOX Interaction

MEIS1 is a TALE (Three Amino Acid Loop Extension) homeodomain transcription factor that plays a pivotal role in normal hematopoiesis and development.[1][2] However, its aberrant overexpression, often in conjunction with HOX proteins such as HOXA9, is a key driver in acute myeloid leukemia (AML).[3][4] MEIS1 and HOX proteins form heterodimeric or trimeric complexes, often with a member of the PBX family of proteins, on the regulatory regions of target genes, leading to the activation of a leukemogenic transcriptional program.[5] The HOX protein component stabilizes the binding of MEIS1 to its DNA target sequence. Given the central role of this interaction in cancer, it has emerged as a promising target for therapeutic intervention.

This compound: A Small Molecule Inhibitor of MEIS1

This compound is a small molecule inhibitor identified through in silico screening, designed to target the activity of the MEIS1 protein. While the precise mechanism of action is still under full investigation, it is hypothesized to interfere with the DNA binding and/or protein-protein interaction functions of MEIS1. The development of this compound and its counterpart, MEISi-2, represents a significant step towards the pharmacological modulation of the MEIS1-HOX oncogenic axis.

Quantitative Analysis of this compound Activity

To date, the direct quantitative impact of this compound on the MEIS1-HOX protein-protein interaction has been primarily assessed through indirect methods, such as reporter gene assays that measure the transcriptional output of MEIS1.

Table 1: In Vitro Inhibition of MEIS1 Transcriptional Activity by this compound

| Assay Type | Reporter Construct | Cell Line | This compound Concentration (µM) | Inhibition (%) | Reference |

| Luciferase Reporter Assay | MEIS-p21-Luc | HEK293T | 0.1 | ~90% | |

| Luciferase Reporter Assay | MEIS-HIF-Luc | HEK293T | 0.1 | ~90% |

Note: The reported inhibition reflects the effect on MEIS1-driven luciferase expression and is an indirect measure of the impact on MEIS1-HOX complex function.

Signaling and Interaction Pathways

The MEIS1-HOX signaling cascade is a critical driver of leukemogenesis. This compound is designed to interrupt this pathway, leading to a reduction in the expression of downstream target genes.

Caption: The MEIS1-HOXA9 signaling pathway in leukemia.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on MEIS1-HOX interactions.

Co-Immunoprecipitation (Co-IP) to Detect Disruption of the MEIS1-HOXA9 Complex

Co-IP is a powerful technique to study protein-protein interactions in their cellular context. This protocol is designed to determine if this compound can disrupt the interaction between MEIS1 and HOXA9 in a cellular lysate.

References

- 1. Development of Small Molecule MEIS Inhibitors that modulate HSC activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MEIS1 and its potential as a cancer therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Meis1 supports leukemogenesis through stimulation of ribosomal biogenesis and Myc | Haematologica [haematologica.org]

- 5. HOXA9 Forms Triple Complexes with PBX2 and MEIS1 in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

MEISi-1: A Chemical Probe for Elucidating MEIS1 Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Myeloid Ectopic Viral Integration Site 1 (MEIS1) is a homeodomain transcription factor belonging to the Three Amino acid Loop Extension (TALE) family.[1] It plays a critical role in normal development, particularly in hematopoiesis, angiogenesis, and cardiac development.[2][3][4] MEIS1 typically functions by forming heterodimeric complexes with Pre-B-Cell Leukemia Homeobox (PBX) proteins.[5] This MEIS1-PBX dimer can then interact with HOX proteins to form a trimeric complex that binds to DNA and regulates the transcription of target genes.

Given its significant role in maintaining hematopoietic stem cell (HSC) quiescence and its overexpression in certain cancers like acute myeloid leukemia (AML), MEIS1 has emerged as a promising therapeutic target. The development of small molecule inhibitors is crucial for both therapeutic applications and for use as chemical probes to dissect the complex functions of MEIS1. MEISi-1 is a first-in-class small molecule inhibitor developed to directly target MEIS1 protein. This guide provides a comprehensive technical overview of this compound, its mechanism of action, and the experimental protocols used for its validation.

Development and Mechanism of Action

This compound was identified through a high-throughput in silico screening of over a million druggable small molecules against the highly conserved homeodomain of MEIS proteins. It is characterized as a small molecule homeodomain inhibitor that disrupts MEIS1's ability to bind to its target DNA sequences (e.g., TGACAG). By inhibiting MEIS1's transcriptional activity, this compound leads to the downregulation of key target genes. This action modulates cellular processes regulated by MEIS1, such as hematopoietic stem cell self-renewal and proliferation.

Quantitative Data Summary

The following table summarizes the key quantitative findings and experimental concentrations for this compound from validation studies.

| Assay Type | Target/Cell Type | Parameter Measured | Concentration/Dose | Observed Effect | Reference |

| In Vitro Luciferase Reporter Assay | MEIS-dependent luciferase reporter | Reporter Activity | Dose-dependent | Significant inhibition of MEIS-luciferase reporter activity. | |

| Ex Vivo Colony-Forming Unit (CFU) Assay | Murine Lin- cells | Colony Formation | 1 µM | Treatment for 7 days led to cell expansion prior to plating. | |

| Ex Vivo HSC Expansion | Murine LSKCD34low cells | Cell Self-Renewal | Not specified | Induced HSC self-renewal. | |

| Ex Vivo HSC Expansion | Human CD34+, CD133+ cells | Cell Self-Renewal | Not specified | Induced HSC self-renewal. | |

| In Vivo Mouse Studies | Wild-type mice | HSC Content in Bone Marrow | Intraperitoneal injection | Induced HSC content and expansion in bone marrow. | |

| In Vivo Gene Expression | Wild-type mice (bone marrow) | mRNA levels | Intraperitoneal injection | Downregulation of MEIS1 target genes, including Hif-1α and Hif-2α. |

Signaling Pathways and Experimental Workflows

MEIS1 Signaling Pathway

MEIS1 is a crucial regulator of transcription. It forms a heterodimer with PBX proteins, which is essential for its stability and nuclear localization. This complex can then associate with HOX proteins to bind specific DNA sequences in the promoter or enhancer regions of target genes. Key downstream targets in hematopoietic stem cells include the hypoxia-inducible factors Hif-1α and Hif-2α. This transcriptional regulation is critical for maintaining HSC quiescence and modulating cellular metabolism.

Caption: MEIS1 forms a complex with PBX and HOX proteins to regulate target gene transcription.

This compound Mechanism of Action

This compound acts by directly inhibiting the MEIS1 homeodomain. This prevents the MEIS1-PBX-HOX complex from effectively binding to the DNA of target genes. The resulting transcriptional repression leads to the downregulation of genes like Hif-1α and Hif-2α. In the context of hematopoiesis, this inhibition of MEIS1 function leads to a loss of HSC quiescence and an expansion of the HSC pool.

Caption: this compound inhibits the MEIS1 complex, blocking DNA binding and downstream effects.

Experimental Workflow for this compound Validation

The validation of this compound followed a logical progression from computational screening to in vivo efficacy studies. This multi-step approach ensures a thorough characterization of the compound's activity and biological effects.

References

- 1. MEIS1 - Wikipedia [en.wikipedia.org]

- 2. Meis1 regulates the metabolic phenotype and oxidant defense of hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MEIS1 Regulates Hemogenic Endothelial Generation, Megakaryopoiesis, and Thrombopoiesis in Human Pluripotent Stem Cells by Targeting TAL1 and FLI1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Homeodomain Transcription Factor Meis1 Is a Critical Regulator of Adult Bone Marrow Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MEIS1 in Hematopoiesis and Cancer. How MEIS1-PBX Interaction Can Be Used in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

MEIS1: A Pivotal Regulator in Cardiac Regeneration and a Target for Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Myeloid ecotropic viral integration site 1 (MEIS1), a homeodomain transcription factor, has emerged as a critical gatekeeper of cardiomyocyte proliferation and a promising therapeutic target for cardiac regeneration.[1][2][3][4][5] This technical guide provides a comprehensive overview of MEIS1's role in the heart, detailing its impact on cardiac development and regeneration, the effects of its inhibition, and the experimental protocols utilized in this burgeoning field of research.

The Dual Role of MEIS1 in the Heart: From Development to Disease

MEIS1 plays a crucial, yet stage-dependent, role in the heart. During embryonic development, it is essential for normal cardiogenesis. However, in the postnatal period, MEIS1 expression coincides with the cessation of cardiomyocyte proliferation, effectively acting as a brake on the heart's regenerative capacity. The inability of the adult mammalian heart to regenerate following injury, such as a myocardial infarction, is a primary contributor to the pathophysiology of heart failure. Research has demonstrated that MEIS1, in concert with other factors like Hoxb13, is a key regulator of this postnatal cardiomyocyte cell cycle arrest.

The Promise of MEIS1 Inhibition for Cardiac Repair

The inhibitory role of MEIS1 on cardiomyocyte proliferation has made it an attractive target for therapeutic intervention. Studies have shown that the inhibition or deletion of MEIS1 can extend the proliferative window of neonatal cardiomyocytes and even reactivate mitosis in adult cardiomyocytes, leading to improved cardiac repair and function after injury.

Small Molecule Inhibitors: MEISi-1 and MEISi-2

The development of novel small molecule inhibitors, this compound and MEISi-2, has provided a pharmacological avenue to target MEIS1. These inhibitors have been shown to significantly enhance neonatal cardiomyocyte proliferation and cytokinesis.

Quantitative Insights into MEIS1's Impact

The following tables summarize the key quantitative data from studies investigating the effects of MEIS1 manipulation on cardiac regeneration.

| Parameter | Experimental Condition | Fold Change/Effect | Reference |

| Proliferating Cardiomyocytes (Ph3+TnnT+) | Treatment with this compound and MEISi-2 | Up to 4.5-fold increase | |

| Cytokinetic Cardiomyocytes (AuroraB+TnnT+) | Treatment with this compound and MEISi-2 | 2-fold increase | |

| Nkx2.5 Expression (cardiac-specific gene) | Extended treatment with MEIS inhibitors in hiPSCs | 15-fold increase | |

| Cardiomyocyte Proliferative Window | MEIS1 deletion in neonatal mouse heart | Extended from 7 to 14 days |

The MEIS1 Signaling Pathway in Cardiomyocytes

MEIS1 exerts its influence on the cardiomyocyte cell cycle primarily through the transcriptional regulation of cyclin-dependent kinase inhibitors (CDKIs). By activating the expression of genes such as p15, p16, and p21, MEIS1 effectively halts the cell cycle. MEIS1 often functions in complex with other transcription factors, including Hox and Pbx proteins, to regulate its downstream targets.

Caption: MEIS1 Signaling Pathway in Cardiomyocyte Cell Cycle Arrest.

Experimental Protocols for Studying Cardiac Regeneration

The following sections provide an overview of key experimental methodologies used in MEIS1-related cardiac regeneration research.

Neonatal Mouse Myocardial Infarction (MI) Model

This model is instrumental for studying cardiac regeneration in a mammalian system with a transient regenerative capacity.

Workflow:

Caption: Workflow for Neonatal Mouse Myocardial Infarction Model.

Detailed Methodology:

-

Anesthesia: Induce hypothermia in P1 mouse pups by placing them on a cooled surface until they are unresponsive to a toe pinch.

-

Surgical Procedure:

-

Perform a left thoracotomy to expose the heart.

-

Visualize the left anterior descending (LAD) coronary artery.

-

Ligate the LAD artery with a fine suture (e.g., 8-0 or 9-0 nylon). Successful ligation is confirmed by the blanching of the apical myocardium.

-

-

Closure and Recovery: Close the chest wall and skin. Re-warm the pups on a heating pad until they regain normal color and activity before returning them to their mother.

-

Post-operative Analysis:

-

Triphenyltetrazolium chloride (TTC) staining: To assess the infarct size at various time points post-MI.

-

Echocardiography: To evaluate cardiac function.

-

Histology and Immunohistochemistry: To analyze cardiomyocyte proliferation (e.g., using markers like Ki67, pH3), fibrosis (e.g., Masson's trichrome stain), and other cellular and molecular changes.

-

In Vitro Cardiomyocyte Proliferation Assay

This assay is used to screen for the effects of compounds, such as MEIS1 inhibitors, on the proliferative capacity of cardiomyocytes.

Workflow:

Caption: Workflow for In Vitro Cardiomyocyte Proliferation Assay.

Detailed Methodology:

-

Cell Isolation and Culture: Isolate primary cardiomyocytes from neonatal rodent hearts (e.g., P1 rats or mice) using enzymatic digestion. Plate the cells on culture dishes pre-coated with an extracellular matrix protein (e.g., fibronectin or gelatin).

-

Treatment: After allowing the cells to attach, treat them with varying concentrations of MEIS1 inhibitors or a vehicle control.

-

Immunocytochemistry: After the treatment period, fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100). Incubate with primary antibodies against a proliferation marker (e.g., anti-phospho-Histone H3) and a cardiomyocyte-specific marker (e.g., anti-cardiac Troponin T). Subsequently, incubate with fluorescently labeled secondary antibodies.

-

Quantification: Acquire images using a fluorescence microscope and quantify the percentage of proliferating cardiomyocytes (double-positive cells) relative to the total number of cardiomyocytes.

Human Induced Pluripotent Stem Cell (hiPSC) Differentiation into Cardiomyocytes

hiPSCs provide a powerful in vitro model to study the effects of MEIS1 inhibition on human cardiomyocyte development and proliferation.

Methodology Overview:

-

hiPSC Culture: Maintain undifferentiated hiPSCs on a suitable matrix (e.g., Matrigel) in a specific stem cell medium.

-

Cardiac Differentiation: Induce cardiac differentiation using established protocols, which typically involve the timed modulation of signaling pathways, such as Wnt signaling, using small molecules (e.g., CHIR99021 and IWP2).

-

MEIS1 Inhibitor Treatment: Introduce MEIS1 inhibitors at specific stages of differentiation to assess their impact on cardiac progenitor cell formation and cardiomyocyte proliferation.

-

Analysis: Evaluate the differentiation efficiency and cardiomyocyte purity using flow cytometry for cardiac-specific markers (e.g., TNNT2). Assess gene expression changes of key cardiac transcription factors (e.g., NKX2-5) using quantitative PCR.

Future Directions and Therapeutic Implications

The research on MEIS1 in the context of cardiac regeneration is rapidly evolving. The successful use of small molecule inhibitors to promote cardiomyocyte proliferation in preclinical models provides a strong rationale for further drug development efforts. Future studies will likely focus on:

-

Optimizing the delivery and specificity of MEIS1 inhibitors to the heart.

-

Investigating the long-term safety and efficacy of MEIS1 inhibition.

-

Exploring combinatorial therapies that target MEIS1 along with other pro-regenerative pathways.

The inhibition of MEIS1 represents a promising strategy to unlock the heart's innate regenerative potential and offers hope for novel treatments for heart failure.

References

- 1. Homeobox gene Meis1 modulates cardiovascular regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic insights into cardiac regeneration and protection through MEIS inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Mechanistic insights into cardiac regeneration and protection through MEIS inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Meis1 regulates postnatal cardiomyocyte cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of MEIS1 in Embryonic Development and Hematopoiesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Myeloid Ecotropic Viral Integration Site 1 (MEIS1) homeobox gene is a critical transcriptional regulator with indispensable functions in embryonic development and both normal and malignant hematopoiesis. As a member of the Three-Amino-Acid Loop Extension (TALE) family of homeodomain proteins, MEIS1 primarily functions as a cofactor for HOX proteins, forming heterotrimeric complexes with PBX family members to regulate the transcription of a vast array of target genes. Dysregulation of MEIS1 expression is linked to developmental abnormalities and is a key driver in several forms of leukemia. This technical guide provides an in-depth overview of the multifaceted roles of MEIS1, with a focus on its impact on embryonic patterning, hematopoietic stem cell function, and its implications for therapeutic development. We present collated quantitative data, detailed experimental protocols for studying MEIS1, and visual representations of its key signaling pathways and associated experimental workflows.

MEIS1 in Embryonic Development

MEIS1 plays a fundamental role during embryogenesis, contributing to the proper formation of various tissues and organs. Its expression is tightly regulated both spatially and temporally, and its absence leads to embryonic lethality, underscoring its critical importance.[1][2]

Hematopoiesis

The earliest and most critical role of MEIS1 in embryonic development is in the establishment of the hematopoietic system. Murine studies have shown that a homozygous knockout of Meis1 is embryonic lethal between days 12.5 and 14.5, primarily due to severe hemorrhaging caused by a complete absence of megakaryocytes and platelets, as well as profound vascular defects.[1][2] Furthermore, these embryos exhibit a complete lack of functional hematopoietic stem cells (HSCs).[2] In zebrafish models, meis1 is also essential for both primitive and definitive hematopoiesis.

Ocular and Limb Development

Beyond hematopoiesis, MEIS1 is a key regulator of eye and limb development. Ablation of Meis1 in mouse embryos results in significant ocular defects. In limb development, MEIS1, in conjunction with MEIS2, is crucial for anterior-posterior patterning and limb initiation.

Axial Skeleton Formation

MEIS1 and MEIS2 also have well-defined roles in the formation of the mouse axial skeleton, highlighting the broad impact of MEIS proteins on embryonic patterning and organogenesis.

MEIS1 in Hematopoiesis

MEIS1 is a master regulator of both embryonic and adult hematopoiesis, with its expression being highest in hematopoietic stem cells (HSCs) and early progenitor populations, and it is downregulated during differentiation.

Hematopoietic Stem Cell (HSC) Maintenance

MEIS1 is essential for the maintenance and self-renewal of HSCs. It achieves this by preserving HSC quiescence and limiting oxidative stress. Conditional knockout of Meis1 in adult mice leads to the exhaustion of the HSC pool, particularly under hematopoietic stress. Mechanistically, MEIS1 regulates the hypoxia-response pathway, including the hypoxia-inducible factors HIF-1α and HIF-2α, which are critical for maintaining HSC quiescence.

Megakaryopoiesis and Erythropoiesis

MEIS1 plays a crucial role in the development of both megakaryocytes and erythrocytes. As mentioned earlier, the absence of MEIS1 leads to a complete lack of megakaryocytes. In adult mice, conditional knockout of Meis1 impairs both megakaryopoiesis and erythropoiesis.

Role in Leukemia

Aberrant overexpression of MEIS1 is a hallmark of several types of acute leukemia, particularly those with MLL (Mixed Lineage Leukemia) gene rearrangements. MEIS1 cooperates with other oncoproteins, most notably HOXA9, to drive leukemogenesis. This cooperation is essential for maintaining the undifferentiated and proliferative state of leukemic progenitor cells. The oncogenic function of MEIS1 strictly requires its interaction with PBX proteins.

Signaling Pathways and Molecular Interactions

The function of MEIS1 is intricately linked to its ability to form protein complexes that regulate gene expression.

The MEIS1-HOX-PBX Complex

The canonical mechanism of MEIS1 action involves the formation of a trimeric complex with HOX and PBX proteins. MEIS1 and PBX proteins are both TALE homeodomain proteins and form a stable heterodimer that cooperatively binds to DNA. This dimer then recruits a HOX protein to the complex, which confers target gene specificity. This trimeric complex is crucial for the expression of a wide range of genes involved in development and hematopoiesis.

Regulation of Hypoxia Signaling

In the context of HSC maintenance, MEIS1 plays a critical role in regulating the cellular response to hypoxia. It has been shown to be an upstream regulator of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and HIF-2α. This regulation is crucial for maintaining the quiescent state of HSCs and protecting them from oxidative stress.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on MEIS1 function.

Table 1: Effect of Meis1 Deletion on Hematopoietic Cell Populations in Mice

| Cell Population | Fold Reduction in Meis1-/- vs. Control | Reference |

| Hematopoietic Stem Cells (LSKCD150+CD48-) | 5-fold | |

| Common Myeloid Progenitors (CMPs) | 9-fold | |

| Megakaryocyte Progenitors (MkPs) | 11-fold | |

| Long-Term Culture-Initiating Cells (LTC-ICs) | 6-fold | |

| Burst-Forming Unit-Erythroid (BFU-E) | 4-fold | |

| Colony-Forming Unit-Granulocyte, Erythrocyte, Monocyte, Megakaryocyte (CFU-GEMM) | 7-fold |

Table 2: Selected MEIS1 Target Genes in Hematopoiesis and Their Expression Changes

| Gene | Function | Expression Change upon MEIS1 Overexpression | Reference |

| KLF1 | Erythroid differentiation | Upregulated | |

| HBD | Hemoglobin synthesis | Upregulated | |

| HBG | Hemoglobin synthesis | Upregulated | |

| SLC40A1 | Iron transport | Upregulated | |

| THBS1 | Thrombospondin 1, megakaryopoiesis | Upregulated | |

| GPIb | Platelet glycoprotein (B1211001) Ib | Upregulated | |

| GATA2 | Hematopoietic transcription factor | Upregulated | |

| PROM1 (CD133) | Stem cell marker | Downregulated | |

| CD34 | Stem cell marker | Downregulated | |

| CD48 | Granulocytic commitment marker | Downregulated | |

| Hlf | Transcription factor, HSC maintenance | Upregulated | |

| Msi2 | RNA-binding protein, HSC maintenance | Upregulated | |

| Flt3 | Receptor tyrosine kinase, hematopoiesis | Upregulated (1.5-fold) |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate MEIS1 function.

Chromatin Immunoprecipitation (ChIP) for MEIS1

This protocol is designed to identify the genomic binding sites of MEIS1.

References

- 1. MEIS1 in Hematopoiesis and Cancer. How MEIS1-PBX Interaction Can Be Used in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Persistent transactivation by meis1 replaces hox function in myeloid leukemogenesis models: evidence for co-occupancy of meis1-pbx and hox-pbx complexes on promoters of leukemia-associated genes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of MEIS1 in Hematopoietic Stem Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myeloid ecotropic viral integration site 1 (MEIS1) is a homeobox transcription factor that plays a critical role in both normal hematopoiesis and leukemogenesis.[1][2] It is highly expressed in hematopoietic stem cells (HSCs) and is downregulated during differentiation.[2] MEIS1 is essential for maintaining the quiescence and self-renewal of HSCs, in part by regulating metabolic pathways and limiting oxidative stress.[3][4] Dysregulation of MEIS1 expression is associated with various forms of leukemia, making it an attractive therapeutic target.

These application notes provide a detailed set of protocols for the in vitro investigation of MEIS1 function in HSCs. The described methods cover genetic modification of MEIS1 expression, functional assays to assess the impact on HSC properties, and analysis of downstream signaling pathways.

Key Signaling Pathway Involving MEIS1 in HSCs

MEIS1 is a key regulator of the hypoxia response pathway in HSCs, which is crucial for maintaining their quiescent state and protecting them from oxidative stress. MEIS1 directly regulates the transcription of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Hypoxia-Inducible Factor 2-alpha (HIF-2α). HIF-1α, in turn, promotes a metabolic shift towards glycolysis, while HIF-2α is involved in the defense against reactive oxygen species (ROS). Loss of MEIS1 leads to decreased HIF-1α and HIF-2α expression, resulting in increased mitochondrial respiration, elevated ROS levels, and ultimately, HSC exhaustion.

Caption: MEIS1 signaling pathway in hematopoietic stem cells.

Experimental Protocols

Isolation and Culture of Murine Hematopoietic Stem and Progenitor Cells (HSPCs)

This protocol describes the isolation of lineage-negative (Lin-) hematopoietic stem and progenitor cells from mouse bone marrow.

Materials:

-

Murine bone marrow (from femurs and tibias)

-

Phosphate-buffered saline (PBS) supplemented with 2% fetal bovine serum (FBS)

-

Red blood cell lysis buffer

-

Lineage Cell Depletion Kit, mouse (e.g., Miltenyi Biotec)

-

StemSpan™ SFEM (STEMCELL Technologies)

-

Murine cytokine cocktail (e.g., SCF, TPO, IL-3, IL-6)

-

Penicillin-Streptomycin

Procedure:

-

Harvest bone marrow from mouse femurs and tibias by flushing with PBS + 2% FBS.

-

Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.

-

Lyse red blood cells using a suitable lysis buffer according to the manufacturer's instructions.

-

Enrich for HSPCs by negative selection using a Lineage Cell Depletion Kit.

-

Resuspend the enriched Lin- cells in StemSpan™ SFEM supplemented with the murine cytokine cocktail and Penicillin-Streptomycin.

-

Culture the cells at 37°C in a humidified incubator with 5% CO2.

Lentiviral-mediated shRNA Knockdown of MEIS1

This protocol outlines the procedure for knocking down MEIS1 expression in HSPCs using lentiviral particles encoding shRNA.

Caption: Workflow for shRNA-mediated knockdown in HSCs.

Materials:

-

Cultured Lin- HSPCs

-

Lentiviral particles containing MEIS1 shRNA or a non-targeting control shRNA

-

Polybrene

-

Puromycin

-

Complete culture medium

Procedure:

-

Seed 1 x 10^5 Lin- HSPCs per well in a 24-well plate in complete culture medium.

-

Add Polybrene to a final concentration of 8 µg/mL.

-

Add the lentiviral particles at a multiplicity of infection (MOI) optimized for your cell type.

-

Incubate for 18-20 hours at 37°C.

-

Replace the medium with fresh complete culture medium.

-

After 24 hours, begin selection by adding puromycin at a pre-determined optimal concentration.

-

Culture the cells for an additional 48-72 hours to allow for selection and knockdown of MEIS1.

-

Confirm MEIS1 knockdown by qRT-PCR or Western blotting.

Colony-Forming Unit (CFU) Assay

The CFU assay is used to assess the frequency and differentiation potential of hematopoietic progenitors.

Materials:

-

MethoCult™ GF M3434 (STEMCELL Technologies)

-

IMDM with 2% FBS

-

35 mm culture dishes

-

Syringe with a blunt-end needle

Procedure:

-

Prepare a single-cell suspension of HSPCs in IMDM with 2% FBS.

-

Add the cells to the MethoCult™ medium at the desired final plating concentration (e.g., 1 x 10^4 cells/mL).

-

Vortex the tube to ensure a homogenous cell suspension.

-

Let the tube stand for 5 minutes to allow bubbles to dissipate.

-

Using a syringe with a blunt-end needle, dispense 1.1 mL of the MethoCult™ mixture into each 35 mm culture dish.

-

Gently rotate the dish to spread the medium evenly.

-

Incubate at 37°C in a humidified incubator with 5% CO2 for 12-14 days.

-

Score the colonies based on their morphology under an inverted microscope.

| Colony Type | Abbreviation | Morphological Characteristics |

| Colony-Forming Unit - Granulocyte, Erythrocyte, Macrophage, Megakaryocyte | CFU-GEMM | Large, multi-lineage colony with red erythroid clusters and colorless granulocyte/macrophage components. |

| Colony-Forming Unit - Granulocyte, Macrophage | CFU-GM | Compact, dense colonies or multi-clustered colonies of colorless, round cells. |

| Burst-Forming Unit - Erythroid | BFU-E | Large, reddish colony composed of multiple clusters of hemoglobinized cells. |

Flow Cytometry Analysis of HSC Populations

This protocol is for the identification and quantification of long-term HSCs (LT-HSCs) using the LSK CD150+CD48- surface marker profile.

Caption: Gating strategy for identifying LT-HSCs.

Materials:

-

Single-cell suspension of bone marrow or cultured HSPCs

-

FACS buffer (PBS + 2% FBS)

-

Fc block (anti-CD16/32)

-

Fluorochrome-conjugated antibodies:

-

Lineage cocktail (e.g., anti-CD3e, -CD11b, -B220, -Gr-1, -Ter119)

-

anti-c-Kit (CD117)

-

anti-Sca-1 (Ly-6A/E)

-

anti-CD150 (SLAMF1)

-

anti-CD48

-

-

Viability dye (e.g., DAPI, Propidium Iodide)

Procedure:

-

Prepare a single-cell suspension and resuspend in FACS buffer.

-

Block Fc receptors with Fc block for 10 minutes on ice.

-

Add the antibody cocktail and incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer containing a viability dye.

-

Acquire the data on a flow cytometer.

-

Analyze the data using appropriate software, following the gating strategy outlined in the diagram above.

| Parameter | Antibody Clone (Example) | Fluorochrome (Example) |

| Lineage Markers | Various | Biotin + Streptavidin-APC-Cy7 |

| c-Kit | 2B8 | PE-Cy7 |

| Sca-1 | D7 | PerCP-Cy5.5 |

| CD150 | TC15-12F12.2 | APC |

| CD48 | HM48-1 | FITC |

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for measuring the expression levels of MEIS1 and its target genes.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan master mix

-

Gene-specific primers for MEIS1, HIF-1α, HIF-2α, and a housekeeping gene (e.g., GAPDH, β-actin)

Procedure:

-

Extract total RNA from HSPCs using a suitable RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Set up the qRT-PCR reaction with SYBR Green or TaqMan master mix, cDNA, and gene-specific primers.

-

Run the reaction on a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative gene expression levels.

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |

| Meis1 | AGGAGGAGCTGGAGAAGGAGAA | TCTGGAGGAAGGATTTGCTGTC |

| Hif1a | TCTGGGTTGAACTCAGCACG | GTCCTGTGGCATTAGCAGTAGG |

| Hif2a | GCTCTTTGATCAGGCCCACT | TCATCCATTTGCTGGTCGTC |

| Gapdh | AGGTCGGTGTGAACGGATTTG | GGGGTCGTTGATGGCAACA |

In Vitro Differentiation Assays

a) Megakaryocyte Differentiation

-

Culture Lin- HSPCs in StemSpan™ SFEM supplemented with thrombopoietin (TPO) and stem cell factor (SCF).

-

Monitor the culture for the appearance of large, polyploid cells characteristic of megakaryocytes.

-

After 10-12 days, assess megakaryocyte differentiation by flow cytometry for the expression of CD41 and CD42b.

b) Erythroid Differentiation

-

Culture Lin- HSPCs in a serum-free medium containing erythropoietin (EPO), SCF, and insulin-like growth factor-1 (IGF-1).

-

After 7-10 days, induce terminal differentiation by increasing the concentration of EPO and adding insulin (B600854) and transferrin.

-

Assess erythroid differentiation by staining with benzidine (B372746) for hemoglobin expression or by flow cytometry for the expression of CD71 and Glycophorin A (CD235a).

Measurement of Reactive Oxygen Species (ROS)

This protocol describes the measurement of intracellular ROS levels using a fluorescent probe and flow cytometry.

Materials:

-

HSPCs

-

Cell-permeable ROS-sensitive dye (e.g., DCFDA or Amplex Red)

-

Positive control (e.g., H2O2)

-

FACS buffer

Procedure:

-

Incubate HSPCs with the ROS-sensitive dye according to the manufacturer's instructions.

-

Treat the cells with experimental conditions (e.g., MEIS1 knockdown, MEIS1 inhibitors). Include a positive control treated with H2O2.

-

Wash the cells with FACS buffer.

-

Analyze the fluorescence intensity of the cells by flow cytometry. An increase in fluorescence indicates an increase in intracellular ROS levels.

Treatment with MEIS1 Small Molecule Inhibitors

Small molecule inhibitors of MEIS1, such as MEISi-1 and MEISi-2, can be used to study the effects of MEIS1 inhibition on HSC function.

Procedure:

-

Culture Lin- HSPCs as described in Protocol 1.

-

Treat the cells with this compound or MEISi-2 at concentrations ranging from 0.1 µM to 10 µM.

-

Include a vehicle control (e.g., DMSO).

-

Incubate the cells for the desired period (e.g., 3-7 days).

-

Assess the effects of the inhibitors on HSC proliferation, differentiation, and gene expression using the assays described above.

Quantitative Data Summary

| Experiment | Condition | Readout | Result | Reference |

| CFU Assay | Meis1 Knockdown | Number of Colonies | Significant reduction in total colony formation. | |

| Flow Cytometry | Meis1 Deletion | % LSK CD48- CD150+ | Significant decline in the percentage of LT-HSCs. | Unnisa et al., Blood 2012 |

| qRT-PCR | Meis1 Deletion | Hif-1α mRNA levels | Decreased expression of Hif-1α. | |

| ROS Measurement | Meis1 Deletion | ROS Levels | Accumulation of reactive oxygen species in HSCs. | Unnisa et al., Blood 2012 |

| MEIS1 Inhibitor Treatment | This compound (1 µM) | HSC Expansion | Induction of murine HSC self-renewal ex vivo. | |